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molecular formula C17H24N2O2 B8773887 Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Cat. No. B8773887
M. Wt: 288.4 g/mol
InChI Key: TXFUWJLANVJXMK-UHFFFAOYSA-N
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Patent
US09174940B2

Procedure details

To a stirred solution of N-boc-1,4-phenylene diamine (13.33 g, 63.9mmol) in mesityl oxide (40ml, 367mmol), under an N2 atmosphere, was added iodine (3.47 g, 12.8 mmol) portionwise over 5minutes. The reaction was stirred at 100° C. for 3 hours, then cooled to ambient temperature and reduced to yield the title compound as a crude brown oil (18.4 g, 100%). The product was used without further purification.
Quantity
13.33 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].O=[C:17]([CH:19]=[C:20]([CH3:22])[CH3:21])[CH3:18].II>>[C:4]([O:3][C:1](=[O:2])[NH:8][C:9]1[CH:10]=[C:11]2[C:12](=[CH:13][CH:14]=1)[NH:15][C:20]([CH3:22])([CH3:21])[CH:19]=[C:17]2[CH3:18])([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
13.33 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=CC=C(C=C1)N
Name
Quantity
40 mL
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
3.47 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=C2C(=CC(NC2=CC1)(C)C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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